molecular formula C23H25N3O2 B11638320 N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Cat. No.: B11638320
M. Wt: 375.5 g/mol
InChI Key: KFTLJLHHLZAPFR-LFVJCYFKSA-N
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Description

This compound (CID: 4076-0395) is a carbazole-based hydrazide derivative with the molecular formula C₂₃H₂₅N₃O₂ and a molecular weight of 375.47 g/mol . Its structure features a 1,2,3,4-tetrahydro-9H-carbazole core linked via a propanehydrazide chain to an (E)-configured 4-hydroxyphenyl ethylidene group. Key physicochemical properties include a logP of 4.2269, indicating moderate lipophilicity, and a polar surface area of 53.602 Ų, suggesting moderate solubility in polar solvents . The compound’s stereochemistry is achiral, and it contains two hydrogen bond donors and four acceptors, which may influence its pharmacokinetic behavior .

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C23H25N3O2/c1-16(17-10-12-18(27)13-11-17)24-25-23(28)14-15-26-21-8-4-2-6-19(21)20-7-3-5-9-22(20)26/h2,4,6,8,10-13,27H,3,5,7,9,14-15H2,1H3,(H,25,28)/b24-16+

InChI Key

KFTLJLHHLZAPFR-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(C=C4)O

Canonical SMILES

CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide typically involves the condensation of 4-hydroxyacetophenone with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would produce an amine .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a hydrazone linkage, which is known for its versatility in medicinal chemistry. The synthesis typically involves the condensation of hydrazine derivatives with carbonyl compounds. A common method reported includes the reaction of 4-hydroxyacetophenone with hydrazine derivatives under acidic conditions to yield the desired hydrazone .

Biological Activities

Antimicrobial Properties : Research indicates that compounds similar to N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide exhibit significant antimicrobial activities. Studies have shown that hydrazone derivatives can inhibit the growth of various bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents .

Anticancer Activity : The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways . The presence of the carbazole moiety is particularly noteworthy as carbazole derivatives are known for their anticancer activity.

Pharmacological Applications

Analgesic and Anti-inflammatory Effects : Similar compounds have been reported to possess analgesic and anti-inflammatory properties. These effects are attributed to the ability of such compounds to inhibit cyclooxygenase enzymes or modulate inflammatory pathways . This suggests that this compound may also exhibit these beneficial effects.

Potential as a Drug Candidate : Given its diverse biological activities, this compound has potential as a lead candidate in drug discovery. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity. The dual functionality of the compound—acting as both an antimicrobial and an anticancer agent—positions it well for further research in pharmacology.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that a series of hydrazone derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted how structural modifications influenced biological activity .
  • Anticancer Evaluation : Another research article focused on carbazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with these compounds .

Data Table: Overview of Biological Activities

Activity Type Description References
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cells
AnalgesicPotential inhibition of cyclooxygenase
Anti-inflammatoryModulates inflammatory pathways

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name & Substituent(s) Molecular Formula Molecular Weight (g/mol) logP Key Modifications Evidence ID
N'-[1-(4-hydroxyphenyl)ethylidene] (Parent) C₂₃H₂₅N₃O₂ 375.47 4.2269 Reference compound
4-Hydroxy-3-methoxyphenyl ethylidene C₂₄H₂₇N₃O₃ 405.50 N/A Added methoxy group at phenyl C3
4-Bromophenyl ethylidene C₂₃H₂₄BrN₃O 438.36 N/A Bromine substitution at phenyl C4
4-Chlorophenyl methylidene C₂₃H₂₄ClN₃O 393.91 N/A Chlorine substitution; methylidene linker
2-Methoxyphenyl propenylidene C₂₆H₂₈N₄O₂ 428.53 N/A Extended propenylidene chain; C2 methoxy
3-Nitrobenzylidene C₂₃H₂₄N₄O₃ 404.47 N/A Nitro group at benzylidene C3

Structural Differences and Implications

Substituent Effects on Lipophilicity: The parent compound’s logP (4.2269) reflects balanced hydrophobicity. Introduction of a methoxy group (C₂₄H₂₇N₃O₃, ) increases polarity slightly due to the electron-donating -OCH₃ group but may also enhance metabolic stability. Halogenated derivatives (Br, Cl; ) exhibit higher molecular weights and increased lipophilicity (Br > Cl) due to halogen electronegativity and van der Waals interactions.

Backbone Modifications :

  • The propenylidene chain in C₂₆H₂₈N₄O₂ extends conjugation, which could enhance UV absorbance and alter biological activity through π-π stacking interactions.

Stereochemical Variations :

  • All analogs retain the (E)-configuration at the hydrazone bond, critical for maintaining planar geometry and intermolecular interactions .

Physicochemical and Pharmacokinetic Trends

  • Hydrogen Bonding: The parent compound’s 2 donors/4 acceptors are conserved in most analogs, except derivatives with additional polar groups (e.g., -NO₂ in increases acceptors).
  • Polar Surface Area (PSA) : Higher PSA in methoxy/nitro derivatives may reduce blood-brain barrier permeability compared to halogenated analogs .
  • Synthetic Accessibility : Halogenated derivatives (Br, Cl) are typically synthesized via electrophilic substitution, while methoxy/nitro groups require protective strategies .

Research Findings and Data Gaps

  • Crystallographic Data: Structural characterization of these compounds likely employs SHELX software for refinement, as noted in crystallography literature .
  • Need for Further Studies :
    • Experimental logP/logD measurements for halogenated and nitro derivatives.
    • In vitro assays (e.g., Mosmann’s MTT ) to compare antiproliferative activity.
    • ADMET profiling to assess solubility, permeability, and metabolic pathways.

Biological Activity

N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazone linkage and a carbazole moiety, which are known to influence biological activity. The presence of the 4-hydroxyphenyl group is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various hydrazone derivatives, including this compound. The following table summarizes the antimicrobial efficacy against different bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Escherichia coli31.108 - 124.432 μg/mLDisruption of cell wall synthesis
Pseudomonas aeruginosa>125 μg/mLQuorum sensing inhibition

These findings indicate that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus species .

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Protein Synthesis : The compound disrupts essential protein production in bacterial cells.
  • Cell Wall Disruption : It interferes with the integrity of bacterial cell walls, leading to cell lysis.
  • Quorum Sensing Inhibition : The compound has demonstrated the ability to inhibit communication among bacterial populations, thereby reducing biofilm formation and virulence .

Case Studies and Research Findings

A notable study evaluated the biological activity of various hydrazone derivatives in vitro. This compound was tested alongside established antibiotics. The results indicated that it not only exhibited comparable activity but also showed a lower cytotoxic profile against human cell lines compared to traditional antibiotics like ciprofloxacin .

Another investigation focused on the antifungal properties of the compound. It was found to be effective against Candida species with an IC50 value significantly lower than that of fluconazole, highlighting its potential as an antifungal agent .

Q & A

Q. How do researchers validate mechanistic hypotheses for the compound’s biological activity?

  • Methodological Answer : Combine knockdown/knockout models (CRISPR-Cas9) with proteomic profiling (LC-MS/MS) to identify target proteins. Use fluorescence polarization assays to measure binding affinity changes in mutant vs. wild-type targets. Cross-reference with transcriptomic data (RNA-seq) to map downstream pathways .

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